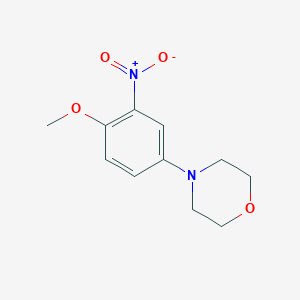
4-(4-甲氧基-3-硝基苯基)吗啉
描述
4-(4-Methoxy-3-nitrophenyl)morpholine, also known as MNM, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains a morpholine ring, a nitro group, and a methoxy group. The compound has been used as a reagent in organic synthesis, as well as a probe for studying biological systems. In
科学研究应用
Synthesis of Anticancer Agents
4-(4-Methoxy-3-nitrophenyl)morpholine: is utilized in the synthesis of anticancer drugs. It serves as a precursor for the production of Reversine , a compound known for its potential to reverse the dedifferentiation of cells, which is a promising approach in cancer therapy .
Development of Antimigraine Medications
This compound has been identified as a valuable precursor in the development of drugs aimed at treating migraines. Its structural properties allow for the creation of molecules that can alleviate migraine symptoms by targeting specific pathways involved in pain transmission .
Kinase Inhibitor Research
Kinase inhibitors are crucial in the treatment of various diseases, including cancer4-(4-Methoxy-3-nitrophenyl)morpholine is used in the research and development of new kinase inhibitors, which can selectively target and inhibit the activity of specific kinases involved in disease progression .
Reverse Transcriptase Inhibitors
In the field of antiviral research, particularly for HIV, this compound is a key precursor in the synthesis of reverse transcriptase inhibitors. These inhibitors prevent the replication of the virus by targeting the reverse transcriptase enzyme, a critical component in the viral life cycle .
Antibiotic and Antifungal Applications
The structural versatility of 4-(4-Methoxy-3-nitrophenyl)morpholine makes it a candidate for the synthesis of novel antibiotic and antifungal agents. Its ability to integrate into various molecular frameworks allows for the development of drugs that can combat resistant strains of bacteria and fungi .
Antimycobacterial Drug Synthesis
This compound is also involved in the synthesis of drugs targeting mycobacteria, which are responsible for diseases like tuberculosis. The ongoing research aims to develop more effective antimycobacterial agents to address the growing issue of drug resistance .
Nitration Process Research
A novel, safe, and robust nitration process for the synthesis of 4-(4-Methoxy-3-nitrophenyl)morpholine has been developed, which is significant for industrial-scale production. This process ensures a safer and more efficient production of the compound, which is essential for its application in various fields of research .
Chemical Intermediate in Medicinal Chemistry
Due to its reactive nitro group, 4-(4-Methoxy-3-nitrophenyl)morpholine serves as a versatile intermediate in medicinal chemistry. It is used to create a wide range of pharmacologically active compounds, including those with potential antidiabetic properties .
作用机制
Target of Action
It is known that morpholine derivatives have been widely used in medicinal chemistry, including in the fields of antidiabetic and antimigraine drugs, kinase inhibitors, reverse transcriptase inhibitors, and antibiotic, anti-fungal, and antimycobacterial agents . Therefore, it can be inferred that 4-(4-Methoxy-3-nitrophenyl)morpholine may interact with similar targets.
Mode of Action
Given the wide range of biological activities associated with morpholine derivatives, it is likely that 4-(4-methoxy-3-nitrophenyl)morpholine interacts with its targets in a manner that modulates their function, leading to therapeutic effects .
Biochemical Pathways
Considering the broad spectrum of biological activities associated with morpholine derivatives, it can be inferred that 4-(4-methoxy-3-nitrophenyl)morpholine may influence a variety of biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Given the wide range of biological activities associated with morpholine derivatives, it can be inferred that 4-(4-methoxy-3-nitrophenyl)morpholine may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-Methoxy-3-nitrophenyl)morpholine. For instance, storage temperature can affect the stability of the compound .
属性
IUPAC Name |
4-(4-methoxy-3-nitrophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-16-11-3-2-9(8-10(11)13(14)15)12-4-6-17-7-5-12/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUASRJAQVAMJLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCOCC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589927 | |
| Record name | 4-(4-Methoxy-3-nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-3-nitrophenyl)morpholine | |
CAS RN |
383870-96-0 | |
| Record name | 4-(4-Methoxy-3-nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






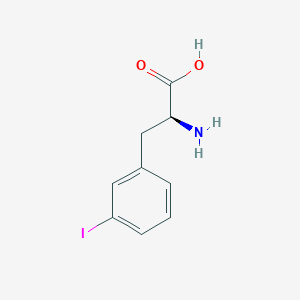
![3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1611773.png)
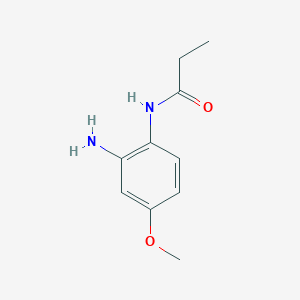
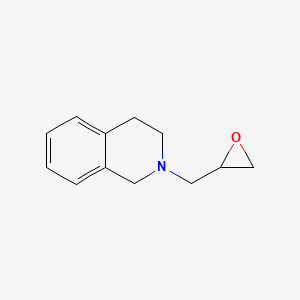
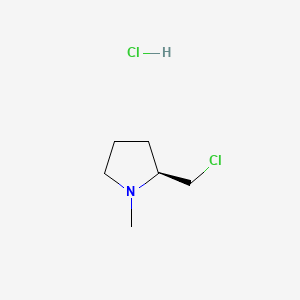
![Pentasodium;5-[[4-[[8-[[4-anilino-6-[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]anilino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfonatonaphthalen-2-yl]diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-2-hydroxy-3-sulfonatobenzoate](/img/structure/B1611780.png)
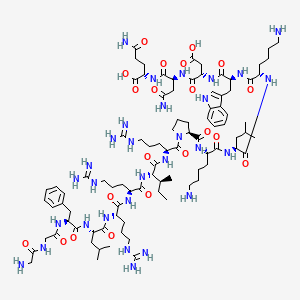
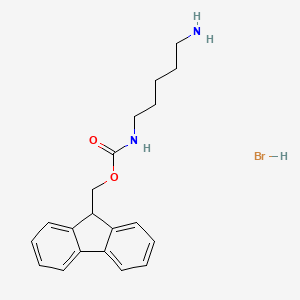

![[[Dimethyl(trifluoromethyl)ethyl]silyloxy]heptacyclopentyltricycloheptasiloxanediol](/img/structure/B1611788.png)